N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide
Description
N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide is a benzodioxin-derived acetamide compound. Benzodioxin derivatives are frequently explored for their pharmacokinetic properties and receptor interactions, particularly in central nervous system (CNS) and kinase-targeted therapies .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-6-9-7-14-10-4-2-3-5-11(10)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) |
InChI Key |
UXTJRICYFSMTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1COC2=CC=CC=C2O1 |
solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The benzodioxin core is a common structural motif in several bioactive compounds. Key analogs include:
Key Observations :
- Substituent Bulkiness: Compounds like (5Z)-9n and the diazepane-containing analog exhibit enhanced selectivity due to bulky substituents (e.g., benzodioxin-methylamino, diazepane).
- Nitrogen Modifications : Alkyl (isopropyl) or aromatic (phenylethyl) groups on the acetamide nitrogen (e.g., ) influence lipophilicity and CNS penetration.
Comparison :
- The target compound likely follows simpler acetylation steps compared to diazepane or triazole-containing analogs, which require complex heterocyclic syntheses.
Kinase Inhibition:
- (5Z)-9n : Inhibits SsCK1 (IC₅₀ = 2 μM) with >10-fold selectivity over HsCDK5-p25 .
- (5Z)-9i : Moderate SsCK1 inhibition (IC₅₀ = 5.4 μM) but anti-proliferative activity against Huh7 and MDA-MB-231 cancer cells .
Receptor Binding:
- Diazepane-containing analog () : >100-fold selectivity for α2C-AR over α2A-AR, with CNS penetration .
SAR Trends :
Biological Activity
N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 209.23 g/mol. Its structure includes a benzo[dioxin] moiety which is significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 209.23 g/mol |
| CAS Number | 2821758 |
| InChI Key | IIDAQWATZUXDNN-UHFFFAOYNA-N |
Pharmacological Properties
This compound has been studied for its interaction with various biological targets. Notably, it has shown potential as an antagonist for alpha-adrenergic receptors, particularly the alpha(2C) subtype. This activity suggests a possible role in modulating neurotransmitter release and influencing central nervous system (CNS) functions.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the benzo[dioxin] structure can significantly affect binding affinity and selectivity for adrenergic receptors. For instance, the introduction of different substituents on the aromatic ring alters the compound's pharmacokinetic properties and receptor interactions .
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antibacterial and antifungal properties. For example, certain synthesized derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 625 - 1250 |
| 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide | Enterococcus faecalis | 1250 |
Case Studies
- CNS Penetration : A study focused on the CNS penetration of analogs revealed that modifications to the benzo[dioxin] structure enhanced selectivity for alpha(2C) adrenergic receptors while maintaining favorable pharmacokinetic profiles .
- Antimicrobial Testing : Another investigation assessed various derivatives against a panel of bacterial strains. The results indicated that compounds with specific structural features exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
